REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]([O:7][CH:8]1[CH2:13][CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10][CH2:9]1)=[O:6])([CH3:3])[CH3:2].[H][H]>C(O)C.[Pd]>[CH:1]([NH:4][C:5](=[O:6])[O:7][CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)([CH3:3])[CH3:2]
|
Name
|
Benzyl 4-(isopropylcarbamoyloxy)piperidine-1-carboxylate
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=O)OC1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
38 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The combined mother liquours are concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(OC1CCNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |